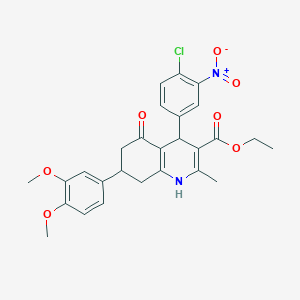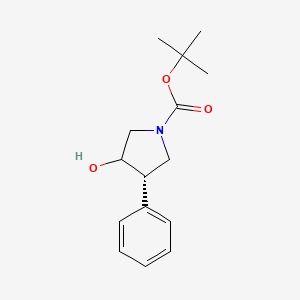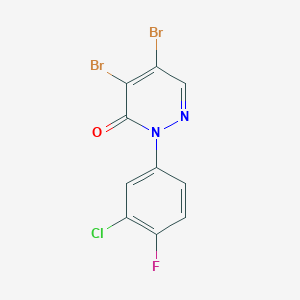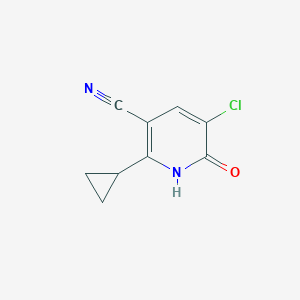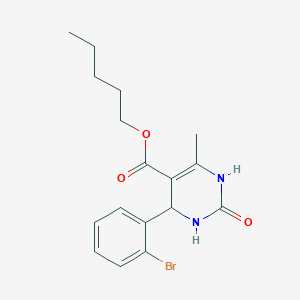
1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties This compound consists of a pyridinium core substituted with a dimethylcarbamoyl group and a morpholine ring, paired with a tetraphenylborate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of 4-morpholinopyridine with dimethylcarbamoyl chloride in the presence of a base, followed by the addition of sodium tetraphenylborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
-
Formation of the Pyridinium Intermediate
- React 4-morpholinopyridine with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane).
- The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
-
Formation of the Tetraphenylborate Salt
- Add sodium tetraphenylborate to the reaction mixture.
- Stir the mixture at room temperature until the formation of the desired product is complete.
- Isolate the product by filtration and purify it by recrystallization from an appropriate solvent (e.g., acetonitrile).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and solvent purity, is essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.
Oxidation and Reduction: The dimethylcarbamoyl group can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The compound is susceptible to hydrolysis, especially in the presence of water or aqueous acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Major Products
Substitution Reactions: Substituted pyridinium derivatives.
Oxidation: Oxidized products of the dimethylcarbamoyl group.
Reduction: Reduced forms of the dimethylcarbamoyl group.
Hydrolysis: Decomposition products including dimethylamine and morpholinopyridine derivatives.
Scientific Research Applications
1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the context. The dimethylcarbamoyl group is known to interact with active sites of enzymes, potentially leading to inhibition or alteration of enzymatic function. The pyridinium core and morpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)-1-((Methoxycarbonyl)oxy)pyridinium Tetraphenylborate
- Tetraphenylborate Salt of Bambuterol
- Tetraphenylborate Salt of Atropine
Uniqueness
1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the morpholine ring and the dimethylcarbamoyl group differentiates it from other similar compounds, providing unique chemical and biological properties.
Properties
| 308124-98-3 | |
Molecular Formula |
C36H38BN3O3 |
Molecular Weight |
571.5 g/mol |
IUPAC Name |
(4-morpholin-4-ylpyridin-1-ium-1-yl) N,N-dimethylcarbamate;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C12H18N3O3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-13(2)12(16)18-15-5-3-11(4-6-15)14-7-9-17-10-8-14/h1-20H;3-6H,7-10H2,1-2H3/q-1;+1 |
InChI Key |
JLZPHSXSIJFNLH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C(=O)O[N+]1=CC=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


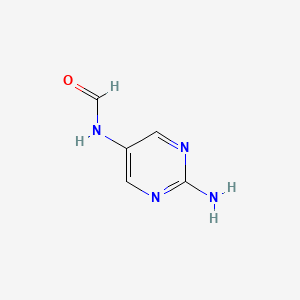
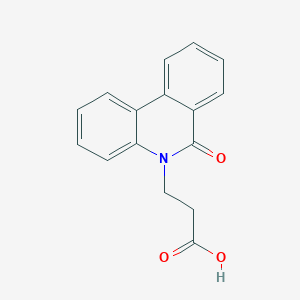
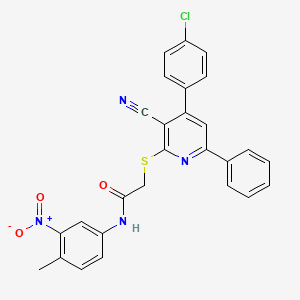
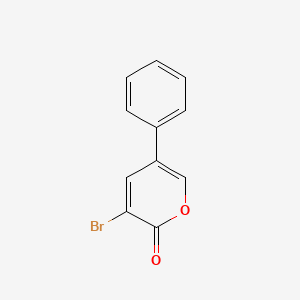
![5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B11775066.png)
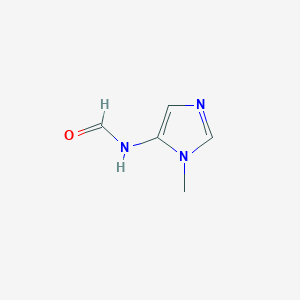
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11775072.png)
![(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11775080.png)

